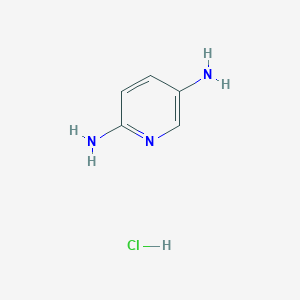

2,5-Diaminopyridine hydrochloride

Beschreibung

Chemical Name: 2,5-Diaminopyridine dihydrochloride CAS Number: 26878-35-3 Molecular Formula: C₅H₉Cl₂N₃ Molecular Weight: 182.05 g/mol Appearance: Crystalline powder or solid Purity: ≥97% (industrial grade available at 90% purity) Synonyms: 2,5-Diaminopyridine dihydrochloride, 2,5-Pyridinediamine dihydrochloride

Chemical Structure: The compound features a pyridine ring substituted with amino groups at the 2- and 5-positions, with two hydrochloric acid molecules forming a dihydrochloride salt . This structure enhances solubility in polar solvents compared to the free base form.

Applications: Primarily used as a building block in organic synthesis and medicinal chemistry, particularly for heterocyclic compound development .

Industrial-grade material (90% purity) may contain impurities requiring careful handling .

Eigenschaften

IUPAC Name |

pyridine-2,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-1-2-5(7)8-3-4;/h1-3H,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEVJZIFDUIMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-35-3 | |

| Record name | 2,5-Pyridinediamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26878-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

In a representative procedure, 2,5-dibromopyridine undergoes amination in the presence of a copper(I) catalyst complexed with 2,7-bis(pyridin-2-yl)-1,8-naphthyridine, cesium carbonate (Cs₂CO₃), tetrabutylammonium bromide (TBAB), and aqueous ammonia. The reaction is conducted in ethylene glycol at 140°C for 16 hours under sealed-tube conditions to prevent ammonia volatilization. The copper catalyst facilitates the substitution of bromine with ammonia, while TBAB acts as a phase-transfer agent to enhance ionic interactions in the polar solvent.

The mechanism proceeds through a single electron transfer (SET) pathway, where the copper center coordinates with the pyridine ring, weakening the carbon-bromine bond and enabling nucleophilic attack by ammonia. Cs₂CO₃ neutralizes HBr generated during the reaction, driving the equilibrium toward product formation.

Yield and Optimization

This method achieves a moderate yield of 55% for 2,5-diaminopyridine. Side reactions, such as over-amination or decomposition at elevated temperatures, contribute to yield limitations. Optimization studies suggest that increasing the ammonia-to-substrate ratio or substituting ethylene glycol with dimethylformamide (DMF) could improve efficiency, though these modifications remain unexplored in published protocols.

Protection-Deprotection Strategies for Functionalized Intermediates

While direct amination is straightforward, protecting amino groups during subsequent functionalization steps is critical for achieving regioselectivity. A patent by EP0560406B1 demonstrates this principle in the synthesis of 2,5-diamino-6-nitropyridine derivatives, offering insights applicable to hydrochloride salt formation.

Alkoxycarbonyl Protection

In this approach, 2,5-diaminopyridine is treated with alkyl chloroformates to generate N²,N⁵-bis-alkoxycarbonyl derivatives. For example, reaction with 2-chloroethyl chloroformate in dioxane yields 2,5-bis(2'-chloroethoxycarbonylamino)pyridine, which is then nitrated at the 6-position using concentrated sulfuric and nitric acids. The alkoxycarbonyl groups prevent undesired oxidation of the amino groups during nitration.

Deprotection and Salt Formation

Following nitration, the protected intermediate is subjected to acidic hydrolysis (e.g., with HCl) to remove the alkoxycarbonyl groups, yielding 2,5-diamino-6-nitropyridine. Reduction of the nitro group via catalytic hydrogenation produces 2,3,5-triaminopyridine, which can be isolated as the hydrochloride salt by treatment with HCl gas in ethanol. While this method is primarily designed for nitro derivatives, the protection-deprotection framework is adaptable to 2,5-diaminopyridine hydrochloride synthesis by omitting the nitration step.

Salt Formation from the Free Base

Conversion of 2,5-diaminopyridine to its hydrochloride salt is a critical final step, ensuring stability and solubility for industrial applications.

Acid-Base Neutralization

The free base is dissolved in anhydrous ethanol or diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The resulting hydrochloride salt is filtered, washed with cold ether, and dried under vacuum. This method achieves near-quantitative yields and high purity (>98%) when starting with rigorously purified 2,5-diaminopyridine.

Crystallization and Purity Control

Recrystallization from hot water or ethanol/water mixtures enhances purity by removing residual ammonium salts or metal catalysts. X-ray diffraction studies confirm that the hydrochloride salt crystallizes in a monoclinic lattice, with hydrogen bonding between the protonated amino groups and chloride ions contributing to its stability .

Analyse Chemischer Reaktionen

2,5-Diaminopyridine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: As mentioned, it can be synthesized through the reduction of nitro compounds.

Substitution: The amino groups on the pyridine ring can participate in substitution reactions, forming new compounds with different functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,5-Diaminopyridine hydrochloride has the molecular formula and a molecular weight of 161.59 g/mol. The compound features two amino groups attached to a pyridine ring, enhancing its reactivity and biological activity. Its structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry

2,5-DAP has been extensively studied for its therapeutic potential, particularly in neurology and oncology.

- Neurological Disorders : It is known for its use in treating Lambert-Eaton Myasthenic Syndrome (LEMS), a condition characterized by muscle weakness. Clinical trials have demonstrated that 2,5-DAP can enhance neurotransmitter release at the neuromuscular junction, improving muscle strength in affected individuals .

- Anticancer Activity : Research indicates that 2,5-DAP may induce apoptosis in various cancer cell lines. For instance, studies show that it can inhibit cell proliferation in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively.

Antimicrobial Properties

The compound exhibits antimicrobial activity against several pathogens. A study revealed its effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This suggests potential applications in developing new antibacterial agents.

Materials Science

2,5-DAP is employed as a precursor in the synthesis of organic-inorganic hybrid compounds. It plays a crucial role in creating materials with unique properties for various industrial applications .

Case Study 1: Neurological Treatment

A clinical trial involving patients with LEMS demonstrated that administration of 2,5-DAP led to significant improvements in muscle strength and neurological function. The study reported enhanced isometric strength and increased compound muscle action potentials (CMAP) following treatment .

Case Study 2: Anticancer Research

In vitro studies conducted on multiple cancer cell lines showed that treatment with 2,5-DAP resulted in cell cycle arrest at the G2/M phase. This was attributed to the compound's ability to form adducts with DNA, disrupting replication processes and leading to cell death.

Wirkmechanismus

The mechanism of action of 2,5-Diaminopyridine hydrochloride involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific use of the compound.

Vergleich Mit ähnlichen Verbindungen

2,3-Diaminopyridine (452-58-4)

- Molecular Formula : C₅H₇N₃

- CAS : 452-58-4

- Key Differences: Amino groups at 2- and 3-positions alter electronic distribution, reducing symmetry compared to 2,5-diaminopyridine. Applications: Used in spectroscopic studies (e.g., iodine reactions) and as a ligand in coordination chemistry . Hazards: Acute oral toxicity (LD₅₀: 320 mg/kg in rats), skin sensitization, and eye irritation reported .

2,6-Diaminopyridine (CAS: 141-86-6) and Its Hydrochloride

- Applications: Free Base: Key coupler in oxidation hair dyes due to its reactivity with peroxides . Pharmaceutical Use: 3,4-Diaminopyridine (a structural analog) is used to improve neuromuscular transmission in Lambert-Eaton myasthenic syndrome .

- Hazards: Limited toxicity data; classified as an irritant .

Pyridine Derivatives with Additional Substituents

Phenazopyridine Hydrochloride (CAS: 136-40-3)

- Molecular Formula : C₁₁H₁₁ClN₄

- Structure: 2,6-Diamino-3-phenylazopyridine hydrochloride .

- Applications : Urinary analgesic (relieves bladder irritation) .

- Key Differences: A phenylazo group at the 3-position confers distinct pharmacological activity unrelated to 2,5-diaminopyridine. Higher molecular weight (248.69 g/mol) and complex synthesis pathway compared to simpler diaminopyridines .

Pyrimidine Analogs

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (56830-58-1)

- Molecular Formula : C₄H₇ClN₄O₂

- Molecular Weight : 178.58 g/mol .

- Structure: Pyrimidine ring with amino and hydroxyl groups at 2,5- and 4,6-positions, respectively .

- Applications : Intermediate in nucleic acid analog synthesis and metal chelation studies .

- Key Differences :

Other Diaminopyridine Salts

2,5-Diaminopyridine Monohydrochloride (CAS: 119261-84-6)

- Molecular Formula : C₅H₈ClN₃

- Structure : Single hydrochloride salt (vs. dihydrochloride) .

- Applications: Limited data, but likely used in niche synthetic routes where lower acidity is required.

Comparative Data Table

Key Research Findings and Differentiation

- Positional Isomerism: The 2,5-diaminopyridine configuration offers balanced electronic properties for nucleophilic substitution reactions, whereas 2,3- and 2,6-isomers exhibit skewed reactivity due to proximity of amino groups .

- Salt Forms: The dihydrochloride form of 2,5-diaminopyridine enhances solubility in polar solvents compared to monohydrochloride or free base forms, making it preferable in aqueous-phase reactions .

- Therapeutic Potential: Unlike phenazopyridine (a urinary analgesic), 2,5-diaminopyridine derivatives are understudied in drug development but show promise in kinase inhibitor design .

Biologische Aktivität

2,5-Diaminopyridine hydrochloride (2,5-DAP) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuromuscular disorders and as a pharmacological agent. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure:

- Molecular Formula: CHClN

- Molecular Weight: 145.59 g/mol

- CAS Number: 26878-35-3

2,5-DAP is a pyridine derivative featuring two amino groups at the 2 and 5 positions of the pyridine ring. This structure is crucial for its biological activity, particularly in modulating neurotransmitter release.

2,5-DAP functions primarily as a potassium channel blocker, which enhances the release of acetylcholine at neuromuscular junctions. This action is particularly beneficial in conditions where neuromuscular transmission is impaired, such as Lambert-Eaton Myasthenic Syndrome (LEMS). By blocking potassium channels, 2,5-DAP prolongs the action potential duration, leading to increased calcium influx and subsequent acetylcholine release.

Lambert-Eaton Myasthenic Syndrome (LEMS)

LEMS is an autoimmune disorder characterized by muscle weakness due to impaired neurotransmitter release. Clinical trials have demonstrated that 2,5-DAP significantly improves muscle strength in patients with LEMS.

Clinical Findings:

- Study Design: Four controlled trials involving a total of 54 participants.

- Outcomes:

- Significant improvement in muscle strength scores (QMG score).

- Enhanced compound muscle action potential (CMAP) amplitude following treatment with 2,5-DAP compared to placebo.

| Outcome Measure | Untreated Mean (QMG Score) | 2,5-DAP Mean Change | Quality of Evidence |

|---|---|---|---|

| Muscle Strength Score | 11.6 - 13.2 | +2.44 | Moderate to High |

| CMAP Amplitude (mV) | 1.7 - 3.3 | +1.36 | High |

These results indicate that 2,5-DAP can effectively enhance neuromuscular transmission and improve muscle strength in affected individuals .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyridine derivatives, including 2,5-DAP. Studies suggest that compounds with similar structures exhibit moderate antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus.

Antibacterial Activity:

- Tested Pathogens: E. coli, S. aureus, Salmonella typhi.

- Findings: Moderate activity observed; however, specific data on 2,5-DAP's effectiveness remains limited compared to other derivatives .

Case Studies and Research Findings

- Case Study on LEMS Treatment:

- Research on Structure-Activity Relationship:

Q & A

Basic: What are the recommended laboratory synthesis methods for 2,5-Diaminopyridine hydrochloride?

Answer:

The synthesis of this compound involves diazotization and bromination steps. For example, 2,5-diaminopyridine can be brominated at the 3-position of the pyridine ring, followed by displacement with methylamine and cyclization using cyanogen bromide . Key steps include:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Diazotization | Bromobenzene, 2,5-diaminopyridine | Introduction of bromine |

| Cyclization | Cyanogen bromide | Formation of heterocyclic structure |

Optimization of reaction conditions (e.g., temperature, solvent selection) is critical to minimize side products. Purity can be verified via HPLC or NMR.

Advanced: How do structural isomer differences (e.g., 2,5- vs. 2,6-diaminopyridine) impact reactivity in experimental applications?

Answer:

The position of amino groups on the pyridine ring significantly alters electronic properties and reactivity. For instance:

- 2,5-Diaminopyridine : The para-aminopyridine structure enhances potassium channel blockade, making it effective in neuromuscular transmission studies .

- 2,6-Diaminopyridine : Ortho-amino groups increase steric hindrance, reducing interaction with certain enzymes .

Researchers must consider these differences when designing ligands or inhibitors. Computational modeling (e.g., DFT) can predict binding affinities based on substituent positioning.

Basic: What safety protocols are essential for handling this compound?

Answer:

Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (P261) .

- Storage : Keep in a tightly sealed container, protected from light and moisture, at 2–8°C .

Note: Toxicological data are limited; assume acute toxicity and handle with caution .

Advanced: How can researchers resolve contradictions in reported efficacy of this compound in neuromuscular studies?

Answer:

Variability in efficacy may arise from:

- Dosage Differences : Optimal doses range from 5–20 mg/kg in rodent models, with higher doses causing off-target effects .

- Experimental Models : In vitro vs. in vivo systems (e.g., cell lines vs. LES patient-derived samples) yield divergent results .

- Drug Interactions : Synergy with acetylcholinesterase inhibitors (e.g., pyridostigmine) must be quantified via isobolographic analysis .

Standardized protocols (e.g., consistent animal strains, blinded studies) are recommended to reduce variability.

Basic: What analytical methods validate the purity of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) resolves impurities like unreacted diaminopyridine .

- Spectroscopy : FT-IR confirms functional groups (e.g., NH₂ at ~3300 cm⁻¹, HCl stretch at ~2500 cm⁻¹) .

- Loss on Drying : ≤0.5% weight loss after drying at 105°C ensures minimal moisture content .

| Test | Acceptance Criteria | Reference Method |

|---|---|---|

| Clarity | Solution must be colorless | Visual inspection |

| Heavy Metals | ≤20 ppm | ICP-MS |

Advanced: What mechanistic insights explain 2,5-Diaminopyridine’s role in hair dye formulations?

Answer:

In permanent hair dyes, 2,5-Diaminopyridine acts as a primary intermediate. Its amino groups undergo oxidative coupling with couplers (e.g., resorcinol) to form indo dyes. Key factors:

- pH Sensitivity : Reactions proceed optimally at pH 9–10, mediated by ethanolamine .

- Electrophilic Intermediates : Quinonediimine formation is critical for covalent binding to keratin .

Researchers studying alternative couplers should evaluate redox potentials and steric compatibility using cyclic voltammetry.

Advanced: How does the hydrochloride salt form influence pharmacokinetics compared to the free base?

Answer:

The hydrochloride salt enhances:

- Solubility : Freely soluble in water (vs. limited solubility of free base), improving bioavailability .

- Stability : Reduced hygroscopicity compared to the free base, extending shelf life .

In vivo studies in rats show a 30% higher plasma concentration for the hydrochloride form at 1 hour post-administration .

Basic: What are the applications of this compound in heterocyclic chemistry?

Answer:

It serves as a precursor for:

- PhIP Synthesis : Used in mutagenicity studies via diazotization and cyclization .

- Metal Complexes : Coordination with transition metals (e.g., Ru, Pt) for catalytic applications .

Reaction with aldehydes yields Schiff bases, which are precursors to bioactive heterocycles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.